1-(Benzyloxy)-3-methylpyrrolidine-2,5-dione
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Overview
Description
1-(Benzyloxy)-3-methylpyrrolidine-2,5-dione is an organic compound that features a benzyloxy group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-methylpyrrolidine-2,5-dione typically involves the reaction of a benzyloxy-substituted precursor with a pyrrolidine derivative. One common method involves the use of benzyl chloride and a pyrrolidine derivative under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products: The major products formed from these reactions include benzoic acid derivatives, alcohols, amines, and various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-methylpyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules . The pyrrolidine ring can act as a scaffold, facilitating binding to enzymes or receptors and modulating their activity .
Comparison with Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: This compound is used as a reagent for the synthesis of benzyl ethers and esters.
1-Benzyloxy-5-phenyltetrazole: Known for its high activity against androgen receptor-dependent prostate cancer cells.
Pyrazole Derivatives: These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.
Uniqueness: 1-(Benzyloxy)-3-methylpyrrolidine-2,5-dione is unique due to its specific combination of a benzyloxy group and a pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-methyl-1-phenylmethoxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c1-9-7-11(14)13(12(9)15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
IGBWKBZEVDQUIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C1=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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